molecular formula C19H16N4O5 B2587075 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide CAS No. 1206999-61-2

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide

Cat. No. B2587075
M. Wt: 380.36
InChI Key: TWQCSEPBMMOFFB-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group and a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group linked by an oxalamide moiety . The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in many bioactive compounds . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-ylmethyl group, the (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group, and the oxalamide linkage . The exact structure would depend on the specific arrangement and orientation of these groups .

Scientific Research Applications

Synthesis and Characterization

Compounds related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide have been synthesized and characterized, demonstrating their potential for biological activity. For instance, the synthesis, characterization, and evaluation of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes revealed potent in vitro cytotoxic activity against human promyelocytic leukemia cells and some Gram-positive bacteria (Asegbeloyin et al., 2014).

Anticancer Activity

Research into compounds with a similar structure has demonstrated significant anticancer activities. A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, outperforming the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antimicrobial Activity

A series of coumarin-incorporated 1,3,4-oxadiazole derivatives were synthesized and demonstrated significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. This highlights the potential of these compounds in developing new antimicrobial agents (Bhat et al., 2013).

Electrochemical Properties

Studies have also explored the electrochemical properties and potential applications of 1,3,4-oxadiazole derivatives. For example, the synthesis and characterization of 1,3,4-oxadiazole derivatives containing alkoxy chains of different lengths investigated their optical and electrochemical properties, suggesting their use in electroluminescent devices and highlighting their potential as electron-transporting materials (Zhang et al., 2007).

Future Directions

The future research on this compound could involve detailed synthesis studies, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and hazards . These studies could provide valuable information about the potential applications of this compound .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5/c24-18(20-9-12-6-7-14-15(8-12)27-11-26-14)19(25)21-10-16-22-17(23-28-16)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQCSEPBMMOFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide

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